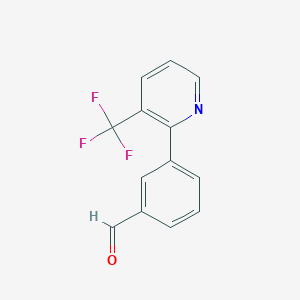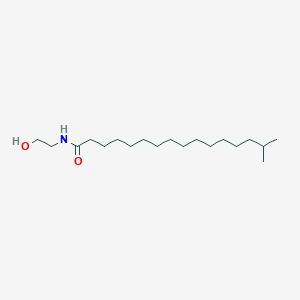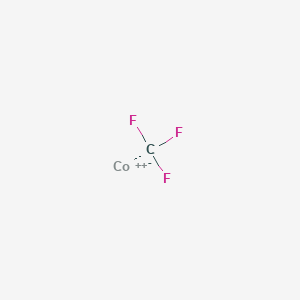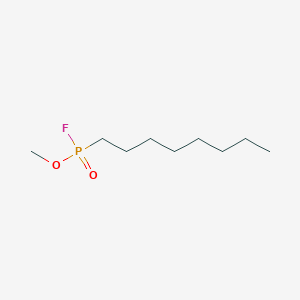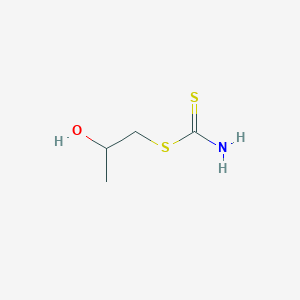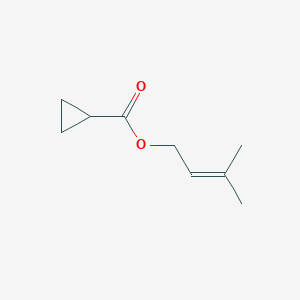
Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.2063 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid ester group, with a 3-methylbut-2-enyl substituent. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester typically involves the esterification of cyclopropanecarboxylic acid with 3-methylbut-2-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanecarboxylic acid, 3-methylbut-2-enyl ester: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl ester: Contains additional functional groups and different substituents.
Uniqueness
Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester is unique due to its cyclopropane ring, which imparts significant strain energy and influences its chemical reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
264145-76-8 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-methylbut-2-enyl cyclopropanecarboxylate |
InChI |
InChI=1S/C9H14O2/c1-7(2)5-6-11-9(10)8-3-4-8/h5,8H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
QKSQPNPCCOABAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC(=O)C1CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)
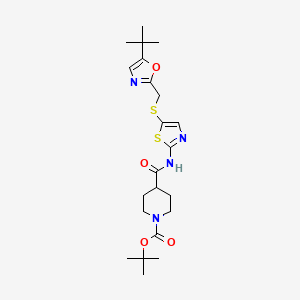
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)

![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)
![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)
![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)
